molecular formula C10H15NO B13307825 3-[1-(Ethylamino)ethyl]phenol

3-[1-(Ethylamino)ethyl]phenol

Katalognummer: B13307825
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: NTFSLRLKYHBFPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Ethylamino)ethyl]phenol: is an organic compound with the molecular formula C10H15NO . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an ethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned synthetic routes due to their efficiency and cost-effectiveness. The reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 3-[1-(Ethylamino)ethyl]phenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the ethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-[1-(Ethylamino)ethyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethylaminoethyl group can interact with receptors and ion channels, modulating their function. These interactions lead to various biochemical and physiological effects, making the compound useful in different applications .

Vergleich Mit ähnlichen Verbindungen

    3-Ethylphenol: This compound is similar in structure but lacks the ethylamino group.

    3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of an ethylamino group.

Uniqueness: 3-[1-(Ethylamino)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenolic hydroxyl group and the ethylaminoethyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple fields.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

3-[1-(ethylamino)ethyl]phenol

InChI

InChI=1S/C10H15NO/c1-3-11-8(2)9-5-4-6-10(12)7-9/h4-8,11-12H,3H2,1-2H3

InChI-Schlüssel

NTFSLRLKYHBFPY-UHFFFAOYSA-N

Kanonische SMILES

CCNC(C)C1=CC(=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.